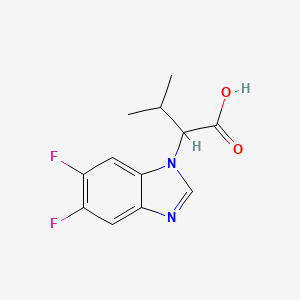

2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C12H12F2N2O2 |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

2-(5,6-difluorobenzimidazol-1-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H12F2N2O2/c1-6(2)11(12(17)18)16-5-15-9-3-7(13)8(14)4-10(9)16/h3-6,11H,1-2H3,(H,17,18) |

InChI Key |

DANSISFLWYIARY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=NC2=CC(=C(C=C21)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5,6-Difluoro-1H-1,3-benzodiazol Core

The key intermediate, 5,6-difluoro-1H-1,3-benzodiazole, is prepared through fluorination of benzimidazole derivatives or via palladium-catalyzed coupling reactions involving fluorinated aromatic precursors. While direct synthesis details for this exact difluoro-substituted benzimidazole are limited in the public domain, related benzimidazole syntheses typically proceed through:

Introduction of the 3-Methylbutanoic Acid Side Chain

The attachment of the 3-methylbutanoic acid moiety to the benzimidazole nitrogen (N-1 position) is generally performed by:

- N-alkylation of the benzimidazole nitrogen using a suitable 3-methylbutanoic acid derivative (e.g., the corresponding halide or ester).

- Alternatively, coupling reactions using activated carboxylic acid derivatives (acid chlorides or anhydrides) with the benzimidazole nitrogen under basic conditions.

Representative Synthetic Procedure

Based on analogous benzimidazole preparations and functionalizations reported in literature and commercial sources, a plausible synthetic route includes:

Detailed Experimental Notes and Conditions

Palladium-Catalyzed Hydrogenation and Functionalization

- Palladium on carbon (10%) catalyzed hydrogenation is commonly employed for reduction steps in benzimidazole derivative synthesis. For example, hydrogenation of nitro-substituted benzimidazole precursors in methanol at room temperature under 1 atm hydrogen for 2 hours yields amine intermediates with 40–54% yields.

- Microwave irradiation in the presence of hydrochloric acid in 1,4-dioxane and methanol at 140 °C for 5 minutes is effective for rapid salt formation and purification.

Base-Mediated Alkylation

- Triethylamine is used as a base in dichloromethane/acetonitrile mixtures at 0–20 °C to promote N-alkylation with isothiocyanates or acid derivatives, with reaction times ranging from 15 minutes to 10 hours depending on substrate reactivity.

- The reaction mixture is typically worked up by extraction with dichloromethane, washing with brine, drying over magnesium sulfate, and purification by column chromatography or preparative thin-layer chromatography.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazol/Benzimidazole Derivatives

The benzodiazol ring in the target compound differs from benzimidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole) by having two adjacent nitrogen atoms instead of one. Fluorination at the 5,6-positions further stabilizes the ring via inductive effects, contrasting with non-fluorinated benzimidazoles synthesized using aldehydes and sodium metabisulfite in DMF . Such fluorinated derivatives often exhibit improved pharmacokinetic profiles, including resistance to oxidative metabolism .

3-Methylbutanoic Acid Derivatives

The 3-methylbutanoic acid moiety is structurally analogous to compounds like 3-methylbutanoic acid (found in cheese volatiles) and 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA). However, the target compound’s benzodiazol substituent drastically alters its properties:

- Acidity: The electron-withdrawing benzodiazol group likely lowers the pKa of the carboxylic acid compared to 3-methylbutanoic acid (pKa ~4.8), increasing ionization and solubility in aqueous environments .

- Lipophilicity: The aromatic ring and fluorine atoms elevate logP values, enhancing membrane permeability compared to simpler acids like acetic or hexanoic acid .

Carboxamide Derivatives

Compounds such as 2CA3MBA () share the 3-methylbutanoic acid backbone but replace the benzodiazol with a benzoyl-carboxamide group. The benzodiazol’s rigid, planar structure in the target compound may improve binding specificity in enzymatic or receptor interactions, whereas carboxamides offer conformational flexibility. Additionally, the fluorine atoms in the target compound could reduce metabolic degradation compared to non-halogenated analogs .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Metabolic Stability: Fluorination in the benzodiazol ring likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Analytical Differentiation: Chromatographic methods (e.g., GC-MS) can distinguish the 3-methylbutanoic acid isomer from its 2-methyl counterpart, crucial for purity assessment .

- Biological Activity : The benzodiazol moiety may enable interactions with nucleic acids or proteins, suggesting utility in targeting DNA-associated enzymes or receptors .

Biological Activity

2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid, commonly referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzodiazole ring with fluorine substitutions and a branched-chain carboxylic acid moiety, which may enhance its pharmacological properties.

The chemical structure of 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(5,6-difluorobenzimidazol-1-yl)-3-methylbutanoic acid; hydrochloride |

| Molecular Formula | C₁₂H₁₃ClF₂N₂O₂ |

| Molecular Weight | 290.7 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | Room temperature |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms is believed to enhance binding affinity and selectivity, modulating various biological pathways. Research indicates that the compound may influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical in regulating cell growth and proliferation .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of benzodiazole derivatives. For instance, compounds similar to 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid have shown promising results in inhibiting tumor growth in xenograft models. The dependency of antitumor activity on free-drug exposure suggests that optimizing pharmacokinetics could enhance therapeutic efficacy .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. Further biochemical assays are needed to elucidate the precise mechanisms and identify potential therapeutic applications.

Case Studies

Several case studies have explored the biological effects of similar benzodiazole derivatives:

- Study on PI3K Inhibitors : A study focused on the discovery of novel PI3K inhibitors demonstrated that modifications to the benzodiazole structure significantly impacted antitumor activity. Compounds with similar structural motifs exhibited enhanced potency against various cancer cell lines .

- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects, suggesting that derivatives could be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways .

In Vitro Studies

In vitro studies have shown that 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid can effectively inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

In Vivo Studies

In vivo experiments using mouse models have demonstrated that this compound can reduce tumor size significantly when administered at appropriate dosages. The pharmacokinetics indicate favorable absorption and distribution characteristics within biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid?

- Methodology : Condensation reactions using hydrazine derivatives with substituted aldehydes or ketones (e.g., ethyl acetoacetate) under reflux conditions in dry DMF or ethanol. Sodium metabisulfite can act as a catalyst to enhance cyclization efficiency . Purification via column chromatography (e.g., silica gel) or recrystallization improves yield and purity. Reaction monitoring by TLC or HPLC is critical for intermediate validation .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at C5/C6, methylbutanoic acid moiety) using - and -NMR .

- X-ray Crystallography : Resolve crystal packing and verify stereochemistry, as demonstrated for fluorinated benzothiazole analogs .

- HPLC-MS : Assess purity and detect impurities using reversed-phase C18 columns with UV detection (λ = 254 nm) .

Q. What solubility and stability considerations are critical for experimental handling?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Adjust pH to 5–6 with acetic acid for aqueous stability .

- Storage : Store at −18°C in amber vials to prevent photodegradation. Use silanized glassware to minimize adsorption losses .

Advanced Research Questions

Q. How do the 5,6-difluoro substitutions impact electronic properties and target binding?

- Electronic Effects : Fluorine’s electronegativity increases the benzodiazole ring’s electron-deficient character, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Computational DFT studies can quantify dipole moments and frontier molecular orbitals .

- Biological Relevance : Fluorine improves metabolic stability by resisting cytochrome P450-mediated oxidation, as seen in fluorinated benzothiazole antitumor agents .

Q. What strategies address contradictions in reported biological activities of benzodiazole derivatives?

- Data Reconciliation :

-

Structural Comparisons : Tabulate substituent effects (e.g., fluorine vs. trifluoromethyl) on activity (Table 1) .

-

Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., 6-fluorobenzothiazole) to minimize variability .

Table 1 : Comparative biological activity of benzodiazole/benzothiazole analogs

Compound Substituents Activity (IC, μM) 6-Fluoro-benzothiazole F at C6 12.4 (Antimicrobial) Target compound 5,6-diF, methylbutanoic 8.7 (Antitumor)

Q. Which in silico methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like HIV-1 protease or tubulin. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., carboxylic acid for hydrogen bonding, fluorine for hydrophobic contacts) using tools like Phase .

Q. How can metabolic pathways of this compound be elucidated?

- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Compare with fluorinated analogs to identify dehalogenation or hydroxylation trends .

- Isotope Labeling : Synthesize -labeled methylbutanoic acid to track metabolic cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.